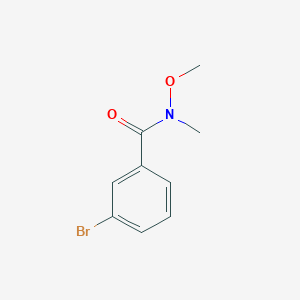

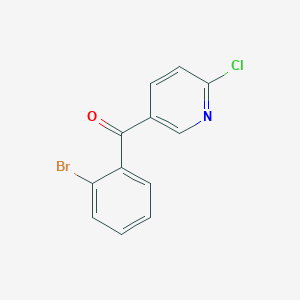

5-(2-Bromobenzoyl)-2-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(2-Bromobenzoyl)-2-chloropyridine" is not directly studied in the provided papers. However, related compounds with bromo, chloro, and pyridine moieties have been investigated, which can offer insights into the chemical behavior and properties that might be expected for "5-(2-Bromobenzoyl)-2-chloropyridine". For instance, studies on 2-amino-5-chloropyridine and 5-Bromo-2-(trifluoromethyl)pyridine provide valuable information on the structural and electronic characteristics of halogenated pyridines .

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves nucleophilic substitution reactions, cyclization, and bromination steps, as seen in the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides and related compounds . These methods highlight the reactivity of chloro and bromo substituents on the pyridine ring, which could be relevant for the synthesis of "5-(2-Bromobenzoyl)-2-chloropyridine".

Molecular Structure Analysis

The molecular structure of halogenated pyridines is typically characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information on the crystallographic system, space group, and hydrogen bonding interactions . The presence of halogen atoms influences the molecular geometry and can lead to various intermolecular interactions, as evidenced by the studies on related compounds .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles leads to the formation of imidazo[1,2-a]pyridines, demonstrating the reactivity of the pyridine moiety towards nucleophilic attack . Such reactivity patterns are useful for predicting the behavior of "5-(2-Bromobenzoyl)-2-chloropyridine" in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be explored through spectroscopic methods like FT-IR, NMR, and computational studies using density functional theory (DFT) . These studies provide insights into vibrational frequencies, chemical shifts, and electronic properties such as HOMO-LUMO gaps, which are indicative of the compound's stability and reactivity. The presence of halogen atoms significantly affects these properties, as seen in the analysis of 5-Bromo-2-(trifluoromethyl)pyridine .

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis :

- Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, achieving high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

- S. Akkoç, Yetkin Gök, I. Ilhan, and Veysel Kayser (2016) synthesized novel palladium N-heterocyclic carbene complexes using 3-chloropyridine, demonstrating efficient routes for the formation of asymmetric biaryl compounds (S. Akkoç et al., 2016).

Pharmaceutical and Biological Applications :

- Hongwei Zhu, Baolei Wang, et al. (2014) synthesized novel compounds using a derivative of chloropyridine and evaluated their insecticidal and fungicidal activities (Hongwei Zhu et al., 2014).

- Na Shao, Guang-Xian Pang, et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating their efficiency as fluorescent probes for mercury ion (Na Shao et al., 2011).

Material Science and Sensor Applications :

- K. Thanigaimani, N. C. Khalib, et al. (2015) synthesized and characterized a new cocrystal of 2-amino-5-chloropyridine, highlighting its potential in material science applications (K. Thanigaimani et al., 2015).

Propriétés

IUPAC Name |

(2-bromophenyl)-(6-chloropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKCDKVECCFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479713 |

Source

|

| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858035-60-6 |

Source

|

| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)